2-(3-Acetyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
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Overview
Description
2-(3-Acetyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a thiophene ring, a thioureido group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps. One common route starts with the preparation of the thiophene ring, followed by the introduction of the acetyl and thioureido groups. The final step involves esterification to obtain the ethyl ester derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thioureido group can be reduced to form corresponding amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
2-(3-Acetyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-Acetyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Acetyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester
- 2-(3-Acetyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid propyl ester
Uniqueness
2-(3-Acetyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The ethyl ester derivative may exhibit different pharmacokinetic properties compared to its methyl or propyl counterparts, making it a valuable compound for specific applications.
Properties
IUPAC Name |
ethyl 2-(acetylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-5-17-11(16)9-6(2)7(3)19-10(9)14-12(18)13-8(4)15/h5H2,1-4H3,(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVJIDRZAXRMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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